molecular formula C27H24O3 B1656987 1,2,3-Tribenzyloxybenzene CAS No. 55020-64-9

1,2,3-Tribenzyloxybenzene

Cat. No.: B1656987
CAS No.: 55020-64-9
M. Wt: 396.5 g/mol
InChI Key: IUCNNRFELLGMOO-UHFFFAOYSA-N
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Description

1,2,3-Tribenzyloxybenzene is an organic compound belonging to the class of benzene derivatives It is characterized by three benzyl groups attached to the benzene ring at the 1, 2, and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tribenzyloxybenzene can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 1,2,3,4-tetraphenyl-1,3-cyclobutanediol and aryl iodides. Another method includes the use of Suzuki coupling and Sonogashira coupling reactions. These reactions typically require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the aforementioned synthetic routes. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tribenzyloxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding benzoquinones.

    Reduction: Reduction reactions can convert this compound into its corresponding hydroxy derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

    Oxidation: Benzoquinones

    Reduction: Hydroxy derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1,2,3-Tribenzyloxybenzene has found applications in multiple scientific research areas:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the development of antitumor agents.

    Medicine: Research indicates that this compound exhibits antitumor activity and can inhibit the growth of cancer cells in vitro.

    Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2,3-tribenzyloxybenzene, particularly in its antitumor activity, involves the inhibition of cancer cell growth. The compound interacts with specific molecular targets and pathways, leading to the disruption of cellular processes essential for tumor growth and proliferation. Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1,2,4-Tribenzyloxybenzene
  • 1,3,5-Tribenzyloxybenzene
  • 1,2,3-Trihydroxybenzene

Comparison: 1,2,3-Tribenzyloxybenzene is unique due to the specific positioning of the benzyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties compared to its isomers and other similar compounds. For instance, 1,2,4-tribenzyloxybenzene and 1,3,5-tribenzyloxybenzene have different reactivity and stability profiles due to the varying positions of the benzyl groups .

Properties

IUPAC Name

1,2,3-tris(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O3/c1-4-11-22(12-5-1)19-28-25-17-10-18-26(29-20-23-13-6-2-7-14-23)27(25)30-21-24-15-8-3-9-16-24/h1-18H,19-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCNNRFELLGMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608534
Record name 1,1',1''-[Benzene-1,2,3-triyltris(oxymethylene)]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55020-64-9
Record name 1,1',1''-[Benzene-1,2,3-triyltris(oxymethylene)]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lowe, W. et al., Arch. Pharm. (Weinheim) 327:255 (1994). Benzyl bromide (57 mL, 0.481 mol) and then K2CO3 (100 g, 0.725 mol) were added to a solution of pyrogallol (20 g, 0.1 59 mol) in 200 mL dry, degassed acetone under Ar. This reaction mixture was subsequently stirred for 30 min at room temperature and then for 24 h at reflux under Ar. A solution of NaOH (1.6 g) in MeOH (32 mL) was then added and the reaction refluxed for an additional 30 min. After cooling to room temperature, solids were filtered and washed with acetone. The filtrate was concentrated and the residue recrystallized from MeOH to afford 8 (52 g, 83%) as an off-white solid. mp 67-68° C. 1H NMR (CDCl3): δ7.44-7.19 (m, 15 H), 6.85 (dd, J=9, 9 Hz, 1 H), 6.57 (d, J=8.2 Hz, 2 H), 5.05 (s, 2 H), 5.02 (s, 4 H). 13C NMR (CDCl3): δ152.9, 138.4, 137.8, 137.0, 128.4, 128.3, 128.0, 127.8, 127.6 (2), 127.3, 127.2, 123.5, 107.7, 75.0, 70.9.
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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